molecular formula C13H8FN3O2 B2586301 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1334487-94-3

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No. B2586301
M. Wt: 257.224
InChI Key: BLCHIFQAGVAART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C13H8FN3O2 . It has a molecular weight of 257.22 .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds related to 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid have been synthesized and evaluated for their potential antimicrobial and antifungal activities. A series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles has shown promising activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as fungi including Aspergillus niger and Alternaria alternate. This highlights the potential of these compounds in developing new antimicrobial and antifungal agents (Reddy et al., 2010).

Anticancer Properties

Another significant application of derivatives of this chemical structure is in the field of anticancer research. Certain 1,2,4-triazolo[3,4-b]thiadiazoles starting from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles have shown in vitro anticancer activity. This suggests the potential of these compounds as a basis for developing novel anticancer therapies (Bhat et al., 2004).

Cytotoxic Agents and Structural Analysis

Derivatives of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid have also been synthesized as potential cytotoxic agents. Structural determinations through synchrotron X-ray powder diffraction have provided insights into their potential application in cancer treatment, highlighting the importance of structural analysis in the design of therapeutic agents (Gündoğdu et al., 2017).

Mechanistic Study and Theoretical Basis

The synthesis mechanisms of triazole derivatives, including those related to 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, have been explored through ab initio methods. These studies offer a theoretical foundation for the design and synthesis of new triazole derivatives, potentially leading to novel applications in various fields of chemistry and medicine (Gu & Lu, 2020).

properties

IUPAC Name

3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-16-15-11-6-3-9(13(18)19)7-17(11)12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCHIFQAGVAART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

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